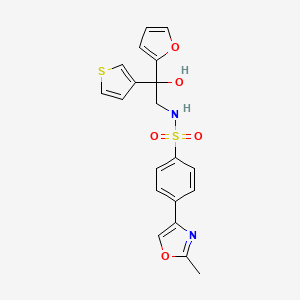
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H18N2O5S2 and its molecular weight is 430.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide (hereafter referred to as the compound) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Synthesis
The compound features several notable structural components:
- Furan and Thiophene Rings : These heterocyclic structures contribute to its unique chemical properties.
- Benzenesulfonamide Group : This moiety is often associated with biological activity, particularly in drug design.
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Furan and Thiophene Units : These can be synthesized through various coupling reactions.
- Introduction of the Benzenesulfonamide Moiety : This is usually achieved via nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that compounds featuring furan and thiophene rings often exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Furan Derivative A | E. coli | 8 µg/mL |
| Thiophene Derivative B | S. aureus | 16 µg/mL |
| Compound (Current Study) | Various pathogens | TBD |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Initial findings suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. For example, a study on structurally similar compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines.
Case Study: Anticancer Activity
In a recent study, a derivative of the compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated:
- IC50 Values : 5 µM for MCF-7 and 7 µM for MDA-MB-231.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction with specific molecular targets—such as enzymes or receptors—plays a crucial role. Potential pathways include:
- Enzyme Inhibition : The sulfonamide group may interact with active sites on enzymes critical for microbial growth or cancer cell survival.
- Receptor Modulation : The furan and thiophene rings could facilitate binding to cellular receptors involved in signaling pathways.
Future Directions
Given the promising biological activities observed, further research is warranted to:
- Optimize Synthesis : Explore more efficient synthetic routes to enhance yield and purity.
- Evaluate Toxicity : Conduct comprehensive toxicity studies to assess safety profiles.
- Investigate Structure-Activity Relationships (SAR) : Analyze how variations in structure influence biological activity to guide future drug design.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-14-22-18(11-27-14)15-4-6-17(7-5-15)29(24,25)21-13-20(23,16-8-10-28-12-16)19-3-2-9-26-19/h2-12,21,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOBXMGXGPIXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














